2-Amino-5-methylhexane
Overview
Description
2-Amino-5-methylhexane is an organic compound with the molecular formula C7H17N. It is a colorless liquid that is used in various chemical and industrial applications. The compound is known for its stimulant properties and has been used in dietary supplements and pre-workout products .
Mechanism of Action
Target of Action
2-Amino-5-methylhexane, also known as 1,4-Dimethylpentylamine, primarily targets the central nervous system . It interacts with catecholamines such as dopamine and norepinephrine, neurotransmitters that play a crucial role in attention, mental alertness, and the reward system .
Mode of Action
The compound functions as a stimulant by blocking the reuptake of dopamine and norepinephrine . By preventing their reuptake, these neurotransmitters remain active for a longer duration in the synaptic cleft, leading to prolonged signal transmission. This results in increased alertness, focus, and perceived energy .
Biochemical Pathways
It is known to affect the dopaminergic and noradrenergic systems . By blocking the reuptake of dopamine and norepinephrine, it can enhance the effects of these neurotransmitters, leading to increased stimulation of the central nervous system .
Result of Action
The primary result of this compound’s action is increased alertness, focus, and energy . This is due to the enhanced activity of dopamine and norepinephrine in the brain. The compound can also increase blood pressure and cardiac output , which may pose risks for individuals with cardiovascular conditions.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s effects may be more pronounced when combined with other stimulants like caffeine . Additionally, factors such as the user’s overall health, presence of other drugs or substances, and individual metabolic differences can influence the compound’s effects and potential side effects.
Biochemical Analysis
Cellular Effects
The effects of 2-Amino-5-methylhexane on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the uptake and reuptake of neurotransmitters like dopamine and noradrenaline, thereby impacting cellular signaling and metabolic pathways . These effects can lead to changes in cell behavior and function, making this compound a compound of interest in neurochemical studies.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It participates in chemical reactions as a reactant, leading to the production of derivatives that can interact with different biomolecules . The compound’s mechanism of action often involves binding interactions with enzymes, resulting in either inhibition or activation of enzymatic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced neurotransmitter activity and improved metabolic function . At higher doses, it can cause toxic or adverse effects, including increased blood pressure and potential cardiac events . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can influence metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization. Its role in metabolic pathways makes it a valuable tool for studying biochemical processes and developing new therapeutic strategies.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical and pharmacological studies.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can vary depending on its localization within the cell. For example, its presence in the mitochondria may affect cellular energy metabolism, while its localization in the nucleus can influence gene expression and regulatory processes.
Preparation Methods
The preparation of 2-Amino-5-methylhexane typically involves the use of 5-methyl-2-hexanone as a starting material. The synthetic route includes the addition of reagents under specific reaction conditions to yield the desired compound. One common method involves the reduction of 5-methyl-2-hexanone oxime via catalytic hydrogenation . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
2-Amino-5-methylhexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions typically involve the conversion of oximes to amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-5-methylhexane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound has been studied for its effects on biological systems, particularly its stimulant properties.
Medicine: It has been explored for potential therapeutic uses, although its safety and efficacy are still under investigation.
Industry: The compound is used in the production of various chemicals and materials .
Comparison with Similar Compounds
2-Amino-5-methylhexane is similar to other aliphatic amines such as:
This compound: Another aliphatic amine used in various chemical applications.
What sets this compound apart is its specific molecular structure, which influences its reactivity and interaction with biological systems.
Properties
IUPAC Name |
5-methylhexan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N/c1-6(2)4-5-7(3)8/h6-7H,4-5,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCBXLKODYZSDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60885416 | |
Record name | 2-Hexanamine, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60885416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28292-43-5 | |
Record name | 1,4-Dimethylpentylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28292-43-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-2-hexylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028292435 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-5-methylhexane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73708 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Hexanamine, 5-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Hexanamine, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60885416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dimethylpentylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.477 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-METHYL-2-HEXYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJ36ZF28PW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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